![molecular formula C26H29N5O2 B11253824 4-[2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine](/img/structure/B11253824.png)
4-[2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine is a complex organic compound with significant potential in various scientific fields This compound features a morpholine ring attached to a pyrimidine core, which is further linked to a piperazine ring bearing a biphenyl carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, which is then functionalized to introduce the piperazine and morpholine rings.
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Functionalization: The pyrimidine core is then functionalized by introducing a piperazine ring through nucleophilic substitution reactions.
Biphenyl Carbonyl Group Introduction: The biphenyl carbonyl group is introduced via a Friedel-Crafts acylation reaction using biphenyl and an acyl chloride.
Morpholine Ring Addition: Finally, the morpholine ring is attached through a nucleophilic substitution reaction, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-[2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
Medically, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-[2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl carbonyl group can form hydrogen bonds or hydrophobic interactions, while the piperazine and morpholine rings can enhance binding affinity through electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-[2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]pyrrolidine: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
The presence of the morpholine ring in 4-[2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine distinguishes it from similar compounds, potentially offering different pharmacokinetic properties and biological activities. The morpholine ring can enhance solubility and bioavailability, making this compound a unique candidate for further research and development.
Propriétés
Formule moléculaire |
C26H29N5O2 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C26H29N5O2/c1-20-19-24(29-15-17-33-18-16-29)28-26(27-20)31-13-11-30(12-14-31)25(32)23-9-7-22(8-10-23)21-5-3-2-4-6-21/h2-10,19H,11-18H2,1H3 |
Clé InChI |
QBXGPFICANUYOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B11253744.png)
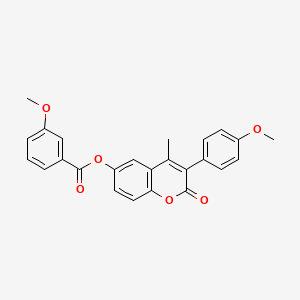
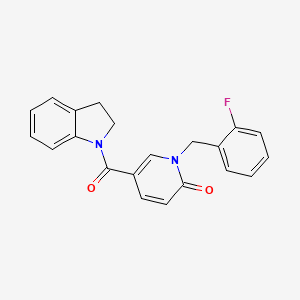
![3-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253767.png)
![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B11253776.png)
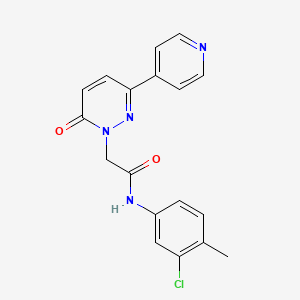
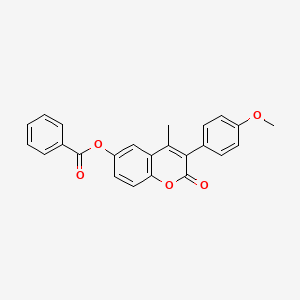

![3-[3-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11253797.png)
![N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide](/img/structure/B11253800.png)
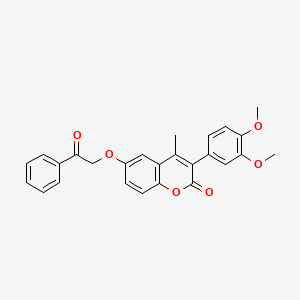
![6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11253812.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B11253819.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253823.png)
